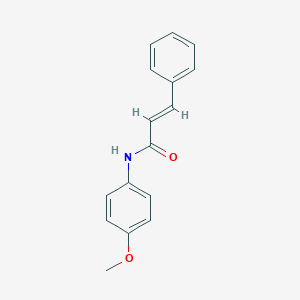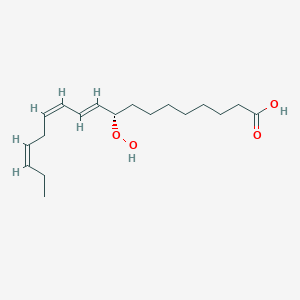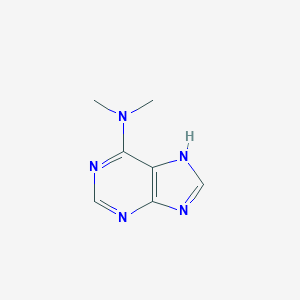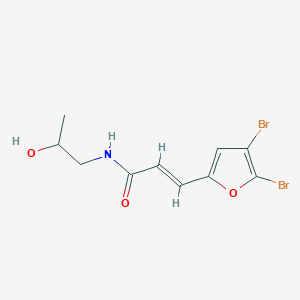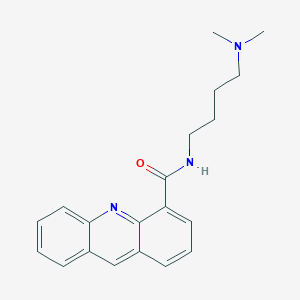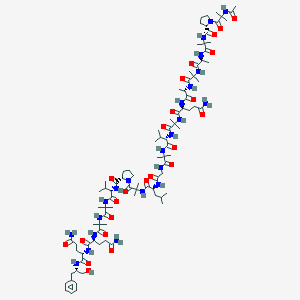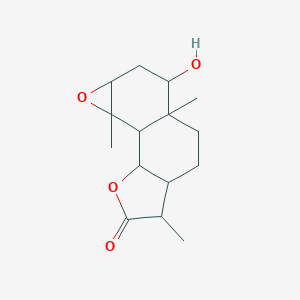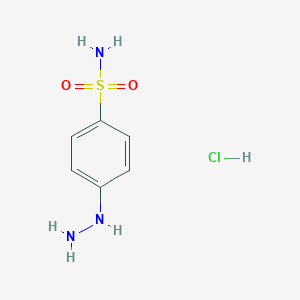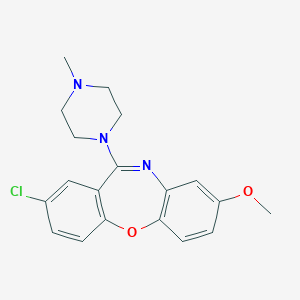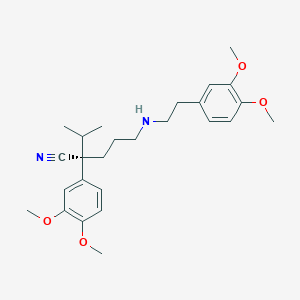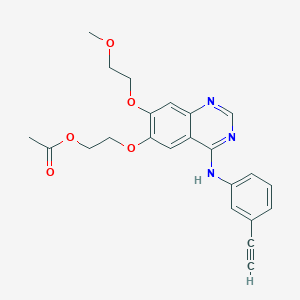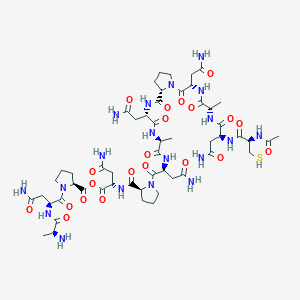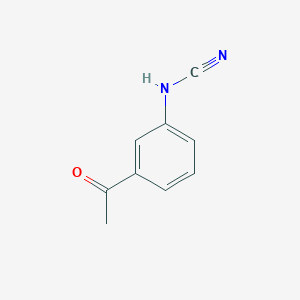
Cyanamide, (3-acetylphenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (3-acetylphenyl)-(9CI), also known as N-cyanocarbamidobenzene, is an organic compound with the molecular formula C9H8N2O. It is a white crystalline solid that is soluble in water and ethanol. Cyanamide is a versatile compound that finds use in various fields such as agriculture, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Cyanamide has been extensively studied for its biological and chemical properties. It finds use in various scientific research applications such as:
1. Agriculture: Cyanamide is used as a plant growth regulator. It promotes bud break and flowering in fruit trees, increases fruit set, and improves fruit quality.
2. Pharmaceuticals: Cyanamide has been investigated for its potential therapeutic applications. It has been found to have anticancer, antidiabetic, and neuroprotective properties.
3. Materials science: Cyanamide is used in the synthesis of various materials such as melamine, dicyandiamide, and guanidine. These materials find use in the production of plastics, resins, and adhesives.
Mecanismo De Acción
Cyanamide exerts its biological effects by inhibiting the enzyme aldehyde dehydrogenase (ALDH). ALDH is responsible for the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism. Inhibition of ALDH leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as facial flushing, nausea, and headache. This mechanism of action has been exploited in the treatment of alcoholism.
Efectos Bioquímicos Y Fisiológicos
Cyanamide has been shown to have various biochemical and physiological effects. It has been found to:
1. Inhibit cell proliferation: Cyanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Improve glucose metabolism: Cyanamide has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes.
3. Protect against oxidative stress: Cyanamide has been shown to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanamide has several advantages and limitations for lab experiments:
Advantages:
1. It is a readily available and inexpensive compound.
2. It is stable under normal laboratory conditions.
3. It has a well-defined mechanism of action.
Limitations:
1. It is toxic and should be handled with care.
2. It has a short half-life in vivo, which limits its therapeutic applications.
3. It has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
Cyanamide has several potential future directions for scientific research:
1. Development of new therapeutic applications: Cyanamide has shown promise as a therapeutic agent for various diseases. Further research is needed to explore its potential in these areas.
2. Synthesis of new materials: Cyanamide is a versatile compound that can be used in the synthesis of various materials. Further research is needed to explore its potential in this area.
3. Investigation of its mechanism of action: Although the mechanism of action of cyanamide is well-defined, further research is needed to explore its effects on other cellular pathways.
Conclusion:
In conclusion, cyanamide is a versatile compound that finds use in various scientific research applications. It has a well-defined mechanism of action and has been investigated for its potential therapeutic applications. Cyanamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Métodos De Síntesis
Cyanamide can be synthesized by reacting calcium cyanamide with carbon dioxide in the presence of water. The reaction produces calcium carbonate and cyanamide. The cyanamide can be isolated by filtration and recrystallization.
CaCN2 + CO2 + H2O → CaCO3 + H2NCN
Propiedades
Número CAS |
102711-76-2 |
|---|---|
Nombre del producto |
Cyanamide, (3-acetylphenyl)-(9CI) |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(3-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-5,11H,1H3 |
Clave InChI |
VAIRPRAIYGKHEG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC#N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC#N |
Sinónimos |
Cyanamide, (3-acetylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
